molecular formula C9H14BNO4S B13405604 3-(1-Methylethylsulfonamido)phenylboronic acid

3-(1-Methylethylsulfonamido)phenylboronic acid

Cat. No.: B13405604
M. Wt: 243.09 g/mol
InChI Key: GLCNZUWNNOXVMZ-UHFFFAOYSA-N
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Description

3-(1-Methylethylsulfonamido)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylethylsulfonamido)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a sulfonamide. One common method involves the use of phenylboronic acid and an appropriate sulfonamide under conditions that facilitate the formation of the desired product. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethylsulfonamido)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce amines .

Mechanism of Action

The mechanism of action of 3-(1-Methylethylsulfonamido)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and sulfonamide groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions .

Properties

Molecular Formula

C9H14BNO4S

Molecular Weight

243.09 g/mol

IUPAC Name

[3-(propan-2-ylsulfonylamino)phenyl]boronic acid

InChI

InChI=1S/C9H14BNO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3

InChI Key

GLCNZUWNNOXVMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C(C)C)(O)O

Origin of Product

United States

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